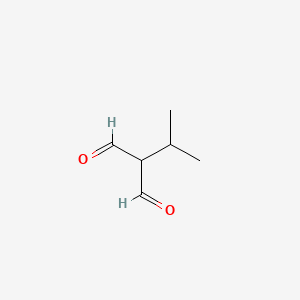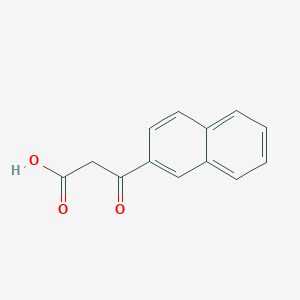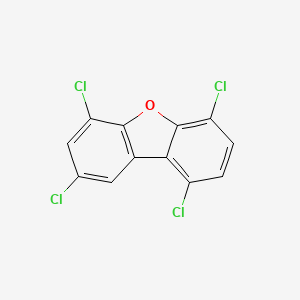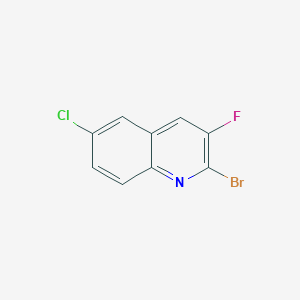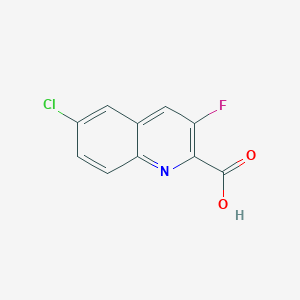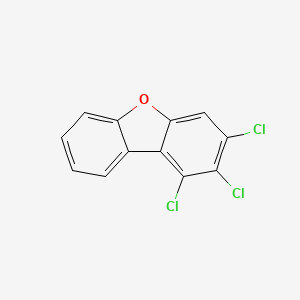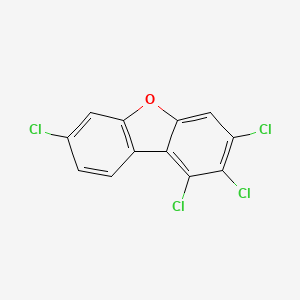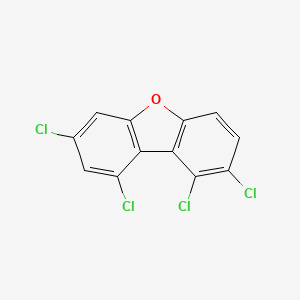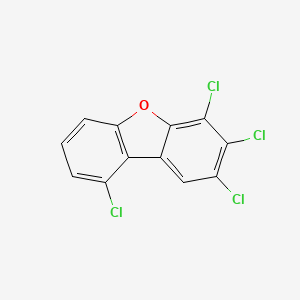
1,2,4,9-Tetrachlorodibenzofuran
Vue d'ensemble
Description
1,2,4,9-Tetrachlorodibenzofuran belongs to the family of chemical compounds known as polychlorinated dibenzofurans (CDFs). These compounds contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . The compound is not deliberately produced by industry, but is produced in small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
The synthesis of 1,2,4,9-Tetrachlorodibenzofuran has been studied in the context of its reaction with the methylidyne radical . The reaction was found to be a multi-channel reaction, with the CH radical attacking the C–X (X = C, Cl, H, O) bonds of the compound via the insertion modes, resulting in the formation of 13 products .Molecular Structure Analysis
The molecular formula of 1,2,4,9-Tetrachlorodibenzofuran is C12H4Cl4O . Its molecular weight is 305.97200 g/mol . The structure of the compound includes four chlorine atoms attached to the carbon atoms of the dibenzofuran molecule .Chemical Reactions Analysis
The reaction mechanisms between 1,2,4,9-Tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of the compound via the insertion modes, resulting in the formation of 13 products . The most favorable reaction channel is the insertion of the CH radical into the C–C bond except for the C atoms attached to the chlorine atom .Physical And Chemical Properties Analysis
The density of 1,2,4,9-Tetrachlorodibenzofuran is 1.625g/cm3 . Its boiling point is 415.4ºC at 760 mmHg . The flash point is 205.1ºC .Applications De Recherche Scientifique
Metabolism and Biliary Excretion in Rats
Research on 2,3,7,8-tetrachlorodibenzofuran (TCDF), a structurally similar compound to 1,2,4,9-tetrachlorodibenzofuran, reveals insights into its metabolism and biliary excretion. In rats, it has been found that hydroxylated metabolites of TCDF are major biliary metabolites, which points to a complex metabolic pathway in these animals (Burka, McGown, & Tomer, 1990).
Chromatographic and Mass Spectrometric Characteristics
The chromatographic and mass spectrometric characteristics of tetrachlorodibenzofuran (TCDF) isomers, excluding 1,2,8,9-TCDF, have been thoroughly studied. This research is crucial for understanding the chemical properties and analytical detection methods of these compounds (Waddell, Boyd, McKinnon, Safe, Safe, & Chittim, 1987).
Disposition in Rats
Studies on the disposition of polychlorinated dibenzofurans (PCDFs), such as 1,2,3,7,8-pentachlorodibenzofuran, in rats provide insights into their distribution and elimination. This research is valuable for understanding how similar compounds, including 1,2,4,9-tetrachlorodibenzofuran, might behave in biological systems (Brewster & Birnbaum, 1988).
Toxicity and Environmental Impact
Research on the teratogenicity of TCDF in mice and its potential environmental impact underlines the importance of understanding the toxicological effects of such compounds. This knowledge is crucial for assessing the risks associated with environmental contaminants like 1,2,4,9-tetrachlorodibenzofuran (Weber, Lamb, Harris, & Moore, 1984).
Biochemical Interactions and Effects
The interaction of TCDF with biochemical processes, such as the induction of cytochrome P450-dependent monooxygenase activities, is an area of significant research interest. Such studies are vital for understanding the biological effects and potential risks associated with exposure to compounds like 1,2,4,9-tetrachlorodibenzofuran (Zacharewski, Harris, & Safe, 1989).
Water Systems Contamination
Investigations into the presence of TCDFs in community water systems highlight the environmental persistence and potential for water contamination by such compounds. This research is crucial for environmental monitoring and management strategies concerning 1,2,4,9-tetrachlorodibenzofuran (Meyer et al., 1989).
Mécanisme D'action
1,2,4,9-Tetrachlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Polychlorinated dibenzofurans, including 1,2,4,9-Tetrachlorodibenzofuran, are known developmental toxicants and suspected human carcinogens . They are formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products . They are classified among the “dirty dozen” in the Stockholm Convention on Persistent Organic Pollutants .
Propriétés
IUPAC Name |
1,2,4,9-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-2-1-3-8-9(5)10-11(16)6(14)4-7(15)12(10)17-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYYTCCHKQGGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232539 | |
| Record name | 1,2,4,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,9-Tetrachlorodibenzofuran | |
CAS RN |
83704-24-9 | |
| Record name | 1,2,4,9-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,9-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19VNH53QBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



